molecular formula C16H16ClF2N3O4S B13159714 Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13159714
M. Wt: 419.8 g/mol
InChI Key: QXNLEEPNBQSLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound with a unique structure that includes a chlorosulfonyl group, a difluoromethyl group, and an imidazo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[1,2-a]pyrazine core, introduction of the difluoromethyl group, and the addition of the chlorosulfonyl group.

    Formation of the Imidazo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyrazine ring system.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides or difluoromethyl sulfonates under suitable conditions.

    Addition of the Chlorosulfonyl Group: The chlorosulfonyl group is typically introduced using chlorosulfonyl isocyanate or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups, such as reducing the chlorosulfonyl group to a sulfonamide.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols can be used under mild to moderate conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while reduction reactions can produce sulfonamides or other reduced forms.

Scientific Research Applications

Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique functional groups.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The difluoromethyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    Chlorosulfonyl isocyanate: A simpler compound with a chlorosulfonyl group and an isocyanate group.

Uniqueness

Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The presence of both chlorosulfonyl and difluoromethyl groups allows for diverse chemical modifications and applications.

Properties

Molecular Formula

C16H16ClF2N3O4S

Molecular Weight

419.8 g/mol

IUPAC Name

benzyl 3-(chlorosulfonylmethyl)-2-(difluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C16H16ClF2N3O4S/c17-27(24,25)10-12-14(15(18)19)20-13-8-21(6-7-22(12)13)16(23)26-9-11-4-2-1-3-5-11/h1-5,15H,6-10H2

InChI Key

QXNLEEPNBQSLJB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=C2CS(=O)(=O)Cl)C(F)F)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.